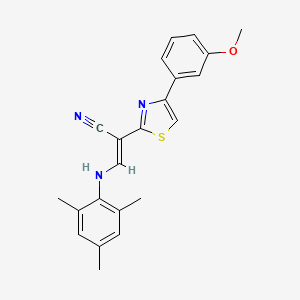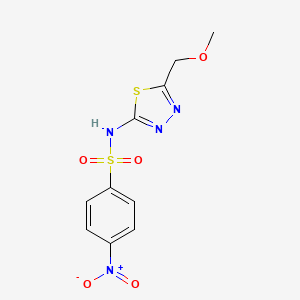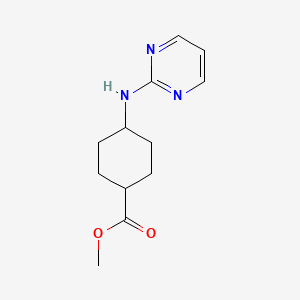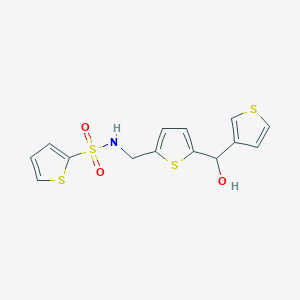
(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, also known as MAT, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in various fields. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant body of research focuses on the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio) acrylonitrile derivatives. These compounds exhibit promising biological properties, including anticancer, antioxidant, anti-inflammatory, and anti-diabetic activities. For instance, certain derivatives have demonstrated good in vitro anti-tumor activity against breast carcinoma cell lines, highlighting their potential as therapeutic agents (Bhale et al., 2018).
Polymer Science and Group Transfer Polymerization
In the realm of polymer science, N-heterocyclic carbenes (NHCs) have been shown to catalyze the solution group transfer polymerization (GTP) of various monomers, including methacrylonitrile, in a controlled fashion. This research expands the scope of group transfer polymerization, offering new avenues for polymer synthesis with potential applications in materials science (Raynaud et al., 2010).
Dye-Sensitized Solar Cells (DSSCs)
The development of new organic dyes for DSSCs is another area of application. Derivatives of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile with D-π-A-π-A architecture have been synthesized and evaluated for their photovoltaic performance. These studies contribute to the advancement of solar energy conversion technologies by exploring novel organic chromophores as potential sensitizers for DSSCs (Naik et al., 2017).
Antimicrobial and Corrosion Inhibition
Research on the corrosion inhibition efficiency of derivatives on mild steel in acidic environments has demonstrated the potential of these compounds as effective corrosion inhibitors. Such studies are vital for developing new materials that can withstand corrosive conditions, with applications in various industries (Verma et al., 2016).
Materials Science and Optical Properties
In materials science, the synthesis and characterization of derivatives focusing on their optical properties, such as fluorescence and chemiluminescence, have been explored. These compounds have potential applications in optoelectronic devices and sensors, owing to their distinct optical behaviors under various conditions (Nepomnyashchii & Parkinson, 2014).
Propiedades
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14-8-15(2)21(16(3)9-14)24-12-18(11-23)22-25-20(13-27-22)17-6-5-7-19(10-17)26-4/h5-10,12-13,24H,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGQUUXSCQGHNT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2473975.png)



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)
![5-Azaspiro[3.4]octan-7-ylmethanol](/img/structure/B2473984.png)
![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)




